molecular formula C57H77NO13Si2 B587818 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel CAS No. 155556-72-2

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

Cat. No.: B587818
CAS No.: 155556-72-2
M. Wt: 1040.407
InChI Key: XEYAPYLENSHPRC-VZECWUOSSA-N
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Description

2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is modified with triethylsilyl groups at the 2’ and 7 positions and lacks the acetyl group at the 10 position. These modifications can influence the compound’s solubility, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel typically involves the protection of the hydroxyl groups at the 2’ and 7 positions with triethylsilyl groups. This can be achieved using triethylsilyl chloride in the presence of a base such as imidazole. The desacetylation at the 10 position can be carried out using basic hydrolysis conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The triethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of triethylsilyl groups.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of paclitaxel derivatives.

    Biology: Employed in studies investigating the biological activity and mechanisms of action of paclitaxel derivatives.

    Medicine: Research into its potential as a chemotherapeutic agent, particularly in cases where modifications to paclitaxel could enhance efficacy or reduce side effects.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is similar to that of paclitaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This disrupts the normal function of microtubules, which are essential for cell division, ultimately leading to cell death. The modifications in this compound may affect its binding affinity and specificity, potentially altering its efficacy and side effect profile.

Comparison with Similar Compounds

    Paclitaxel: The parent compound, widely used in chemotherapy.

    Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different chemical structure.

    10-Desacetyl Paclitaxel: A derivative lacking the acetyl group at the 10 position, similar to 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel but without the triethylsilyl groups.

Uniqueness: 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is unique due to the presence of triethylsilyl groups, which can enhance its solubility and stability. These modifications may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYAPYLENSHPRC-VZECWUOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H77NO13Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747187
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1040.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155556-72-2
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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